Cas no 477567-49-0 (ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate
- AKOS008444782
- 477567-49-0
- F0882-0771
- Oprea1_069648
-
- インチ: 1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-7-5-6-8-12(11)20-3/h5-9H,4H2,1-3H3,(H,17,18)
- InChIKey: QETXGGSGWHILCI-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OCC)=C(C)C=C1NC(C1C=CC=CC=1OC)=O
計算された属性
- せいみつぶんしりょう: 319.08782920g/mol
- どういたいしつりょう: 319.08782920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0882-0771-2mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-4mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-40mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-2μmol |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-20mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-1mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-3mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-10mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-5mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0882-0771-15mg |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |
477567-49-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylateに関する追加情報
Professional Introduction to Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-49-0)
Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS No. 477567-49-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines elements of thiophene, amide, and ester functionalities, making it a versatile scaffold for the development of novel bioactive molecules.
The molecular framework of Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate consists of a thiophene ring substituted at the 3-position with a methyl group and at the 5-position with an amide linkage to a 2-methoxybenzamide moiety. The presence of an ester group at the 2-position of the thiophene ring further enhances its reactivity and potential for chemical modification. This structural configuration positions the compound as a promising candidate for further exploration in drug discovery programs.
In recent years, there has been a growing interest in thiophene derivatives due to their demonstrated biological activities across various therapeutic areas. Thiophenes, as heterocyclic compounds, exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The amide and ester functionalities in Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate contribute to its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of this compound is its potential application in the synthesis of targeted therapeutics. The methoxy group on the benzamide moiety not only influences the electronic properties of the molecule but also serves as a handle for further functionalization. This allows chemists to tailor the compound’s properties by introducing additional substituents or modifying existing ones, thereby fine-tuning its biological activity.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in the development of effective drugs. By systematically varying different parts of the molecular structure, researchers can identify key interactions with biological targets. The< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate scaffold provides a rich platform for such investigations, enabling the exploration of novel pharmacological profiles.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Thiophenes, in particular, have been extensively studied for their role in medicinal chemistry due to their ability to mimic natural products and exhibit diverse biological activities. The< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate, with its unique structural features, aligns well with this trend and offers new opportunities for therapeutic innovation.
In addition to its potential as a lead compound, Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate may also serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization through various chemical transformations, including hydrolysis, reduction, and coupling reactions. This flexibility makes it a valuable building block for synthetic chemists working on drug discovery projects.
The compound’s< strong>Ester group at the 2-position is particularly noteworthy, as esters are commonly used in medicinal chemistry due to their stability and ease of modification. This feature could be exploited to develop prodrugs or to introduce additional functional groups through enzymatic or chemical hydrolysis. Such modifications can enhance bioavailability or target specificity, making< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate a versatile tool in drug design.
The< strong>methyl group at the 3-positionof thiophene ring also plays a crucial role in determining the compound’s overall properties. Methyl groups are known to influence both physical and chemical characteristics, including solubility and metabolic stability. By studying how this substituent affects biological activity, researchers can gain insights into structure-activity relationships that may guide future drug development efforts.
The< strong>amide linkage between thiophene and benzamideis another key feature that contributes to the compound’s potential bioactivity. Amides are common motifs in biologically active molecules due to their ability to form hydrogen bonds and interact with specific biological targets. The presence of this amide bond in< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate suggests that it may have interactions with proteins or enzymes involved in disease pathways.
In conclusion,< strong>Ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate(CAS No. 477567-49-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for exploring new therapeutic agents targeting various diseases. By leveraging its reactivity and functional groups, researchers can develop novel molecules with improved efficacy and selectivity.
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